4,5,6,7-Tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-ylmethanol
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Overview
Description
4,5,6,7-Tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-ylmethanol is a heterocyclic compound featuring a fused oxazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-ylmethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of an amino alcohol with a suitable aldehyde or ketone, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-ylmethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a wide range of substituted compounds with varying functional groups .
Scientific Research Applications
4,5,6,7-Tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-ylmethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-ylmethanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydroisoxazolo(5,4-c)pyridin-3-ol: Similar in structure but differs in the position of the oxygen atom.
Pyrazolopyridine derivatives: These compounds share a similar fused ring system but with different heteroatoms.
Oxazole derivatives: Compounds with an oxazole ring but varying substituents and additional ring systems.
Uniqueness
4,5,6,7-Tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-ylmethanol is unique due to its specific ring fusion and the presence of a hydroxymethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-4-6-5-3-8-2-1-7(5)11-9-6/h8,10H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJQFCPVHIRTJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1ON=C2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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